molecular formula C21H20N2O3 B5000171 N-[2-(1-phenylpropan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

N-[2-(1-phenylpropan-2-ylcarbamoyl)phenyl]furan-2-carboxamide

Cat. No.: B5000171
M. Wt: 348.4 g/mol
InChI Key: PVLNYEQKUBXVKL-UHFFFAOYSA-N
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Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The “N-(2-{[(1-methyl-2-phenylethyl)amino]carbonyl}phenyl)” part suggests that there is a phenyl group (a ring of 6 carbon atoms, akin to benzene) attached to the nitrogen atom of the amide group . The “2-furamide” part suggests that the carbonyl group of the amide is attached to a furan ring, which is a 5-membered ring containing four carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine (in this case, 1-methyl-2-phenylethylamine) with a furan carboxylic acid to form the amide bond . This could be achieved through a variety of methods, including direct amide coupling or via activated carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound would include a furan ring, a phenyl ring, and an amide group linking these two rings. The presence of these functional groups would likely confer aromaticity to the molecule, as both furan and phenyl rings are aromatic systems .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the amide group and the aromatic rings. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine . The aromatic rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, it could be interesting to explore its potential biological activities, given the presence of functional groups that are common in many biologically active compounds .

Properties

IUPAC Name

N-[2-(1-phenylpropan-2-ylcarbamoyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3/c1-15(14-16-8-3-2-4-9-16)22-20(24)17-10-5-6-11-18(17)23-21(25)19-12-7-13-26-19/h2-13,15H,14H2,1H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLNYEQKUBXVKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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